molecular formula C14H13Cl2NO3 B12882460 [2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid CAS No. 139519-84-9

[2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid

Katalognummer: B12882460
CAS-Nummer: 139519-84-9
Molekulargewicht: 314.2 g/mol
InChI-Schlüssel: VSZIYBAYBOUSJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a dichlorophenyl group and an ethyl-substituted pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid typically involves the reaction of 2,3-dichlorophenol with 3-ethyl-1H-pyrrole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative with herbicidal properties.

    2,3-Dichlorophenoxyacetic acid: Similar structure but lacks the pyrrole ring.

    3-(2,3-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring but differs in the acetic acid moiety.

Uniqueness

2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid is unique due to the presence of both the dichlorophenyl group and the ethyl-substituted pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

139519-84-9

Molekularformel

C14H13Cl2NO3

Molekulargewicht

314.2 g/mol

IUPAC-Name

2-[2,3-dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid

InChI

InChI=1S/C14H13Cl2NO3/c1-2-8-5-6-17-14(8)9-3-4-10(13(16)12(9)15)20-7-11(18)19/h3-6,17H,2,7H2,1H3,(H,18,19)

InChI-Schlüssel

VSZIYBAYBOUSJK-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(NC=C1)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.